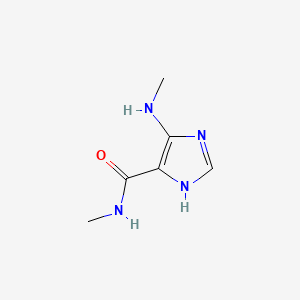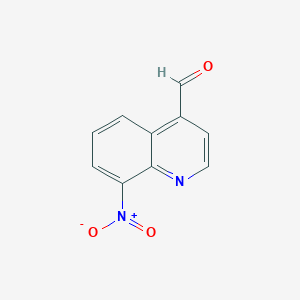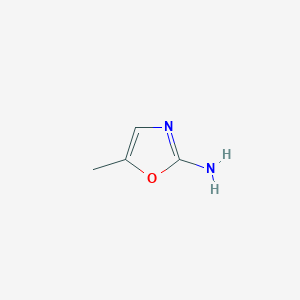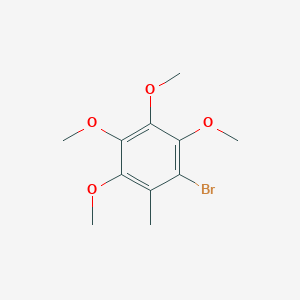
2-Fluoro-1H-bencimidazol
Descripción general
Descripción
2-Fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring substituted with a fluorine atom at the second position Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications
Aplicaciones Científicas De Investigación
2-Fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its enhanced metabolic stability and biological activity due to the presence of the fluorine atom.
Industry: 2-Fluoro-1H-benzimidazole is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
Target of Action
2-Fluoro-1H-benzimidazole, like other benzimidazole derivatives, is known to interact with various biological targets. The primary targets of 2-Fluoro-1H-benzimidazole are often enzymes or proteins that play crucial roles in cellular processes . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
The mode of action of 2-Fluoro-1H-benzimidazole involves its interaction with these targets, leading to changes in their function. For instance, benzimidazole derivatives have been found to exert their antitumor activity through versatile mechanisms of action such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
The interaction of 2-Fluoro-1H-benzimidazole with its targets can affect various biochemical pathways. For example, it may inhibit the polymerization of tubulin, a key protein involved in cell division . This can lead to the disruption of cell division and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of 2-Fluoro-1H-benzimidazole, including its absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact its bioavailability. It’s worth noting that the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity of 2-substituted benzimidazole-based compounds .
Result of Action
The result of 2-Fluoro-1H-benzimidazole’s action at the molecular and cellular level is often a change in cell behavior or viability. For instance, in the context of cancer, the compound’s interaction with its targets and subsequent disruption of cellular processes can lead to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-1H-benzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its binding affinity and specificity towards certain biological targets. For instance, 2-Fluoro-1H-benzimidazole has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, such as topoisomerases . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses .
Cellular Effects
The effects of 2-Fluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-1H-benzimidazole has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes . Furthermore, 2-Fluoro-1H-benzimidazole impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth .
Molecular Mechanism
At the molecular level, 2-Fluoro-1H-benzimidazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Fluoro-1H-benzimidazole inhibits the activity of topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA and ultimately leading to DNA damage . Additionally, it can act as an enzyme inhibitor or activator, depending on the target enzyme and the cellular context . Changes in gene expression induced by 2-Fluoro-1H-benzimidazole are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-1H-benzimidazole in laboratory settings can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Fluoro-1H-benzimidazole is relatively stable under physiological conditions, maintaining its activity over extended periods . In vivo studies indicate that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to 2-Fluoro-1H-benzimidazole has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Fluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, 2-Fluoro-1H-benzimidazole can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant adverse effects .
Metabolic Pathways
2-Fluoro-1H-benzimidazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 2-Fluoro-1H-benzimidazole play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
The transport and distribution of 2-Fluoro-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein . Once inside the cell, 2-Fluoro-1H-benzimidazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Fluoro-1H-benzimidazole within tissues is also influenced by its lipophilicity and ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of 2-Fluoro-1H-benzimidazole is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2-Fluoro-1H-benzimidazole to the nucleus . Additionally, the compound can localize to other subcellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a fluorinated carboxylic acid or its derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with a fluorinated aldehyde followed by cyclization.
Industrial Production Methods: Industrial production of 2-Fluoro-1H-benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The benzimidazole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Comparación Con Compuestos Similares
1H-benzimidazole: The parent compound without the fluorine substitution.
2-Chloro-1H-benzimidazole: A similar compound with a chlorine atom instead of fluorine.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the second position.
Comparison: 2-Fluoro-1H-benzimidazole is unique due to the presence of the fluorine atom, which often enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow it to form strong interactions with biological targets, making it a valuable compound in drug development and other applications.
Propiedades
IUPAC Name |
2-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNWWNMESYKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517345 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-78-8 | |
| Record name | 2-Fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















